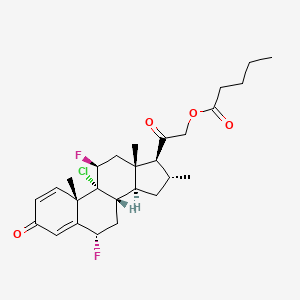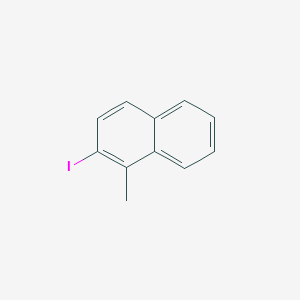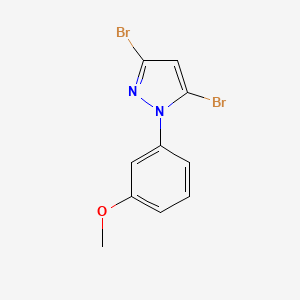
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Phenyl-9-benzyl-9-azabicyclo(331)nonane hydrochloride is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of 9-benzyl-9-azabicyclo(3.3.1)nonan-3-one, which is then further modified to introduce the phenyl group at the 3-beta position .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Applications De Recherche Scientifique
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound might bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: A precursor in the synthesis of the target compound.
9-Azabicyclo(3.3.1)nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
Uniqueness
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
2448-15-9 |
|---|---|
Formule moléculaire |
C21H26ClN |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
9-benzyl-3-phenyl-9-azoniabicyclo[3.3.1]nonane;chloride |
InChI |
InChI=1S/C21H25N.ClH/c1-3-8-17(9-4-1)16-22-20-12-7-13-21(22)15-19(14-20)18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H |
Clé InChI |
SDFIBMNXLKMSSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)[NH+]2CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


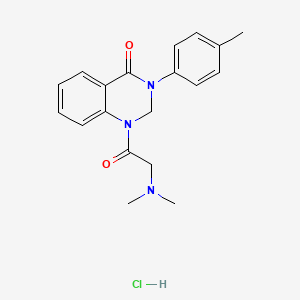
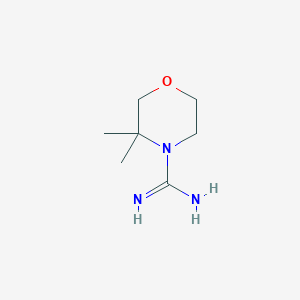
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
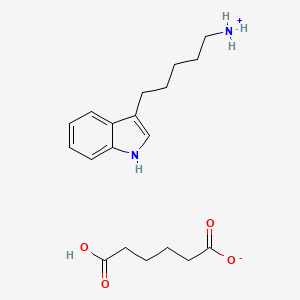

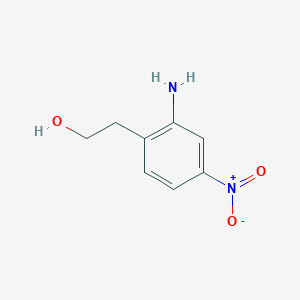
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
